Cas no 61755-79-1 (Benzo[1,2-b:3,4-b']difuran-3(2H)-one)
Benzo[1,2-b:3,4-b']difuran-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- Benzo[1,2-b:3,4-b']difuran-3(2H)-one
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Benzo[1,2-b:3,4-b']difuran-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4361431-1.0g |
BENZO[1,2-B:3,4-B']DIFURAN-3(2H)-ONE |
61755-79-1 | 1.0g |
$1364.0 | 2023-01-03 | ||
| Enamine | EN300-4361431-2.5g |
BENZO[1,2-B:3,4-B']DIFURAN-3(2H)-ONE |
61755-79-1 | 2.5g |
$2827.0 | 2023-01-03 | ||
| Enamine | EN300-4361431-5.0g |
BENZO[1,2-B:3,4-B']DIFURAN-3(2H)-ONE |
61755-79-1 | 5.0g |
$3581.0 | 2023-01-03 | ||
| Enamine | EN300-4361431-10.0g |
BENZO[1,2-B:3,4-B']DIFURAN-3(2H)-ONE |
61755-79-1 | 10.0g |
$4501.0 | 2023-01-03 |
Benzo[1,2-b:3,4-b']difuran-3(2H)-one Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on Benzo[1,2-b:3,4-b']difuran-3(2H)-one
Benzo[1,2-b:3,4-b']difuran-3(2H)-one (CAS No. 61755-79-1): A Comprehensive Overview
Benzo[1,2-b:3,4-b']difuran-3(2H)-one (CAS No. 61755-79-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, also known as benzodifuranone, is characterized by its distinctive molecular structure, which consists of two furan rings fused to a benzene ring and a carbonyl group. The intricate arrangement of these functional groups imparts benzodifuranone with a range of interesting properties that make it a valuable component in various applications.
The chemical structure of benzodifuranone (CAS No. 61755-79-1) can be represented as C12H8O3. Its molecular weight is approximately 200.19 g/mol. The compound is known for its high thermal stability and low solubility in water, which are attributes that contribute to its utility in both academic and industrial settings. The benzodifuranone framework is particularly interesting due to its potential for functionalization and derivatization, allowing for the creation of a wide array of derivatives with diverse properties.
In recent years, benzodifuranone has been the subject of extensive research due to its potential applications in the development of advanced materials and pharmaceuticals. One notable area of interest is its use as a building block in the synthesis of organic semiconductors. The unique electronic properties of benzodifuranone make it an attractive candidate for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Studies have shown that derivatives of benzodifuranone can exhibit high charge carrier mobilities and excellent photophysical properties, which are crucial for the performance of these devices.
Beyond materials science, benzodifuranone has also shown promise in the pharmaceutical industry. Recent research has focused on the biological activities of benzodifuranone derivatives, particularly their potential as therapeutic agents. For instance, some studies have reported that certain benzodifuranone derivatives exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that benzodifuranone could be a valuable lead compound for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions.
In addition to its therapeutic potential, benzodifuranone has been explored for its use in drug delivery systems. The compound's low solubility and high stability make it an ideal candidate for encapsulation in nanoparticles or other delivery vehicles. This approach can enhance the bioavailability and efficacy of drugs while reducing their side effects. Research in this area is ongoing, with several studies demonstrating the successful encapsulation of benzodifuranone derivatives into various nanocarriers.
The synthesis of benzodifuranone (CAS No. 61755-79-1) can be achieved through several routes, each offering different advantages depending on the desired product and scale of production. One common method involves the condensation of 2-furaldehyde with benzaldehyde followed by cyclization under acidic conditions. Another approach involves the oxidative coupling of 2-furylcarbinol with benzaldehyde using a suitable oxidizing agent. These synthetic strategies provide researchers with flexible options for tailoring the properties of benzodifuranone to meet specific application requirements.
The environmental impact of benzodifuranone is another important consideration in its use and development. While the compound itself is not classified as hazardous, its production and disposal must be managed responsibly to minimize any potential environmental risks. Researchers are actively investigating more sustainable synthetic methods and exploring ways to recycle or repurpose waste materials generated during the production process.
In conclusion, Benzo[1,2-b:3,4-b']difuran-3(2H)-one (CAS No. 61755-79-1) is a multifaceted compound with a wide range of applications in materials science and pharmaceutical research. Its unique molecular structure and versatile properties make it an attractive candidate for further investigation and development. As research continues to uncover new possibilities for this compound, it is likely that benzodifuranone will play an increasingly important role in advancing various fields of science and technology.
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